molecular formula C13H17NO2 B2688387 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide CAS No. 2034596-21-7

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Cat. No.: B2688387
CAS No.: 2034596-21-7
M. Wt: 219.284
InChI Key: AYYHZSUVXYTECA-UHFFFAOYSA-N
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Description

N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a synthetic organic compound featuring a unique hybrid structure that combines an acetamide group with a methoxy-substituted indane core. This molecular architecture makes it a valuable intermediate in pharmaceutical and agrochemical research. The methoxy group on the indane scaffold contributes to steric and electronic modulation, which can influence the compound's binding affinity to biological targets and its overall metabolic stability . The presence of the acetamide moiety provides a polar interaction surface and a handle for further chemical modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . The well-defined molecular architecture of this compound and its analogs makes them suitable for applications in drug discovery, particularly in the development of bioactive molecules targeting central nervous system (CNS) or metabolic pathways . Its stability and synthetic accessibility further support its utility in medicinal chemistry and material science as a building block for more complex molecules . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10(15)14-9-13(16-2)7-11-5-3-4-6-12(11)8-13/h3-6H,7-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYHZSUVXYTECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1(CC2=CC=CC=C2C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide.

    Reduction: Formation of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Sulfonyl/Methylthio : The methoxy group in the target compound offers moderate lipophilicity compared to the polar sulfonyl group in , which may improve membrane permeability but reduce aqueous solubility.
  • Hydroxyl vs.
  • Trifluoro Substituents : The trifluoroacetamide in increases metabolic stability and electron-withdrawing effects, which could enhance binding affinity in enzyme inhibition .
2.2. Variations in the Acetamide Linker
Compound Name Linker Structure Biological Relevance References
N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-2-naphthamide Piperidinylmethyl spacer Extended linker may improve interaction with deep binding pockets (e.g., BChE enzyme) .
2-(4-Methyl-2-oxochromen-7-yloxy)-N-(indene)acetamide Chromene-oxy linker Chromene moiety introduces π-π stacking potential; used in antimicrobial agents .

Key Observations :

  • Methylene vs.
  • Chromene Linkers : The chromene-oxy group in adds aromaticity and may enhance binding to hydrophobic pockets in proteins.

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a synthetic compound characterized by its unique structural features, including an indene derivative and an acetamide moiety. This compound is of interest due to its potential biological activities, which may include anti-inflammatory, anticancer, and other therapeutic effects.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance, certain derivatives demonstrated significant inhibitory effects on COX enzymes, particularly COX-2, which is implicated in inflammatory processes. The effective doses (ED50) for these compounds ranged from 8.23 to 11.60 µM, comparable to the standard drug indomethacin (ED50 = 9.17 µM) .

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer activities against various cancer cell lines. For example, derivatives have shown significant growth inhibition in HeLa and A549 cell lines with IC50 values ranging from 4.2 µM to 49.85 µM . The mechanism of action often involves the induction of apoptosis and modulation of cell cycle progression.

Study 1: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of several derivatives found that exposure to certain compounds significantly reduced the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA in vitro. The results suggested that these compounds could effectively modulate inflammatory responses .

Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of related acetamide compounds showed that they could induce apoptosis in cancer cells through various pathways. Notably, one compound displayed an IC50 value of 0.98 µM against cyclin-dependent kinase 2 (CDK2), indicating a potent inhibitory effect that could be leveraged for therapeutic applications .

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes and receptors. The presence of electron-releasing substituents in its structure can enhance its binding affinity and biological efficacy.

Data Summary Table

Biological Activity Cell Line IC50/ED50 (µM) Reference
Anti-inflammatoryCOX enzymes8.23 - 11.60
AnticancerHeLa4.20
AnticancerA54949.85
CDK2 InhibitionVarious0.98

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